molecular formula C12H15ClN2 B12888816 Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- CAS No. 27033-70-1

Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl-

Cat. No.: B12888816
CAS No.: 27033-70-1
M. Wt: 222.71 g/mol
InChI Key: QIRJKQPTYVJTKT-UHFFFAOYSA-N
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Description

Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- (hereafter referred to as the "target compound"), is a pyrrolidine derivative featuring a 4-chloro-2-methylphenyl imino substituent at the 2-position and a methyl group at the 1-position of the pyrrolidine ring. Pyrrolidines are five-membered cyclic amines known for their versatility in medicinal chemistry and catalysis due to their conformational flexibility and ability to engage in hydrogen bonding .

Properties

CAS No.

27033-70-1

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-methylpyrrolidin-2-imine

InChI

InChI=1S/C12H15ClN2/c1-9-8-10(13)5-6-11(9)14-12-4-3-7-15(12)2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

QIRJKQPTYVJTKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2CCCN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline typically involves the reaction of 4-chloro-2-methylaniline with 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The molecule contains:

  • A pyrrolidine ring (5-membered saturated N-heterocycle) with a methyl substituent at the N-position.

  • A C=N imine group linking the pyrrolidine to a 4-chloro-2-methylphenyl moiety.

Key structural parameters (from analogous compounds):

Bond/FeatureLength/ValueReactivity ImplicationSource
C=N (imine)1.28–1.32 ÅSusceptible to hydrolysis, reduction, or coordination
N–C (pyrrolidine)1.47–1.50 ÅFacilitates alkylation/acylation at N
Cl (aromatic)Electrophilic substitution or cross-coupling

Coordination Chemistry

The imine nitrogen (C=N) acts as a monodentate ligand , forming complexes with transition metals. For example:

  • Fe³⁺/Ru³⁺ Coordination : Analogous Schiff bases form octahedral complexes via N-donation, enhancing catalytic activity in redox reactions .

  • Ni²⁺/Cu²⁺ Complexation : Stabilizes metal centers in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reduction of the Imine Bond

The C=N bond undergoes reduction to form a secondary amine:
C=N+H2(catalytic)CH-NH\text{C=N} + \text{H}_2 (\text{catalytic}) \rightarrow \text{CH-NH}

  • Reagents : NaBH₄, H₂/Pd-C, or transfer hydrogenation.

  • Product : N-(4-chloro-2-methylphenyl)-1-methylpyrrolidin-2-amine .

Nucleophilic Aromatic Substitution

The 4-chloro substituent on the aryl ring participates in substitution:
Ar-Cl+NuAr-Nu+Cl\text{Ar-Cl} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Cl}^-

  • Conditions : Pd catalysis (e.g., Suzuki coupling with boronic acids) or SNAr with strong bases (e.g., NH₃/EtOH, 100°C) .

  • Example : Replacement of Cl with –OCH₃ or –NH₂ groups .

Alkylation/Acylation at Pyrrolidine Nitrogen

The tertiary amine in pyrrolidine undergoes quaternization or acylation :

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., AcCl) .

Acid-Catalyzed Hydrolysis

Under acidic conditions, the imine bond hydrolyzes to regenerate the aldehyde and amine precursors:
C=N+H2OH⁺NH2+RCHO\text{C=N} + \text{H}_2\text{O} \xrightarrow{\text{H⁺}} \text{NH}_2 + \text{RCHO}

  • Byproducts : 4-Chloro-2-methylaniline and 1-methylpyrrolidin-2-one .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield/OutcomeSource
Metal CoordinationFe(acac)₃, DMF, 50°CFe(III) complexEnhanced catalytic activity
Imine ReductionNaBH₄, MeOHSecondary amine>80% yield
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl derivative70–90% yield
N-AlkylationCH₃I, K₂CO₃Quaternary saltQuantitative

Scientific Research Applications

4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact on Physicochemical Properties

  • Chloro-methylphenyl vs. Fluorophenyl: The target compound’s 4-chloro-2-methylphenyl group differs from the 4-fluorophenyl substituent in (S)-2-(4-fluorophenyl)pyrrolidine .
  • Imino Group vs. Amide/Morpholine Substituents: Unlike morpholinomethyl-pyrrolidine catalysts or amide-containing analogs , the imino group in the target compound introduces a reactive site for hydrolysis or tautomerization, which could affect stability under physiological conditions.

Molecular Weight and Melting Points

While the target compound’s exact molecular weight is unconfirmed, estimates based on structural analogs suggest a value of ~250 g/mol (Table 1). Pyrrolidine derivatives with aromatic substituents, such as those in , exhibit melting points up to 287°C due to crystalline packing . The rigid imino group in the target compound may similarly promote higher melting points compared to non-aromatic analogs.

Table 1: Comparison of Pyrrolidine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 4-Chloro-2-methylphenylimino ~250 (estimated) N/A High lipophilicity, reactive
(S)-2-(4-Fluorophenyl)pyrrolidine 4-Fluorophenyl 169.19 N/A Bioactive, chiral
Chlordimeform 4-Chloro-2-methylphenyl 196.66 N/A High toxicity (banned)
(s)-2-(Morpholinomethyl)pyrrolidine Morpholinomethyl 184.27 N/A Catalytic activity

Biological Activity

Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- is a compound that has attracted interest for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with an imino group attached to a substituted phenyl moiety. The presence of the chloro and methyl groups on the phenyl ring influences its lipophilicity and biological interactions.

Overview

Research has shown that pyrrolidine derivatives can exhibit significant antibacterial and antifungal properties. For instance, studies have highlighted the effectiveness of related compounds in inhibiting various pathogenic bacteria.

Case Studies

  • Antibacterial Activity : In vitro tests demonstrated that certain pyrrolidine derivatives, including those similar to Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl-, showed promising antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL. Against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, the MIC values were less than 150 µg/mL .
  • Fungal Activity : The compound's antifungal properties were evaluated against various fungal strains, where it exhibited significant inhibition, particularly in species known to cause infections in immunocompromised individuals.

The biological activity of Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- is thought to involve its interaction with biological macromolecules such as proteins and DNA. The imine group can form complexes with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. This mechanism is crucial for its antimicrobial effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC Values
Pyrrolidine Derivative ASimilar structureAntibacterial against E. coli125 µg/mL
Pyrrolidine Derivative BDifferent substituentsAntifungal against Candida albicans100 µg/mL
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl-Chloro & Methyl substitutionsAntibacterial & Antifungal<150 µg/mL

Research Findings

Recent studies have focused on the synthesis of pyrrolidine derivatives and their biological evaluations:

  • Synthesis : Various synthetic routes have been explored to create analogues of pyrrolidine derivatives that enhance biological activity.
  • Biological Evaluation : In vitro assays have been conducted to assess the efficacy of these compounds against a range of pathogens. The results indicate that structural modifications can significantly impact their antimicrobial properties .

Q & A

Q. What are the recommended methods for synthesizing pyrrolidine derivatives like 2-((4-chloro-2-methylphenyl)imino)-1-methylpyrrolidine?

Methodological Answer: Synthesis typically involves catalytic dehydrogenative oxidation of pyrrolidine rings. For example, a Schlenk tube reaction with pyrrolidine, water, and a catalyst (e.g., Cp*-ligated complexes) under hydrogen atmosphere at 180°C for 72 hours can yield functionalized derivatives. Reaction optimization via Design of Experiments (DoE) is critical, where factors like residence time, temperature, and reagent equivalents are systematically varied using Central Composite Face (CCF) designs to maximize yield .

Q. How can researchers determine the antimicrobial activity of pyrrolidine derivatives?

Methodological Answer: In vitro antimicrobial assays involve determining Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli, Pseudomonas aeruginosa) strains. A standardized protocol includes broth microdilution with serial compound dilutions (e.g., 75–150 µg/mL) incubated for 18–24 hours. Activity is correlated with structural features like electron-donating substituents on the pyrrolidine ring .

Q. What analytical techniques are essential for structural elucidation of pyrrolidine-based compounds?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Resolves unit cell parameters (e.g., monoclinic space groups like P21/c) and confirms stereochemistry .
  • UPLC/Q-TOF MS : Enables targeted isolation via fragmentation patterns (e.g., m/z 247.164 for C11H16Cl2N2) and mass spectral networking .
  • NMR spectroscopy : 3J(H,H) coupling constants analyze pyrrolidine ring puckering (phase angle P and amplitude ϕmax) .

Advanced Research Questions

Q. How can computational modeling approaches like CoMFA and HQSAR optimize the biological activity of pyrrolidine derivatives?

Methodological Answer: Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) identify 3D structural requirements for activity. For DPP-4 inhibitors, electron-donating groups at the pyrrolidine ring’s 3rd position enhance activity, while electron-withdrawing groups are favored at positions 4 and 5. Molecular docking (e.g., with receptor 2G5P) validates binding modes and highlights critical interactions (e.g., hydrogen bonding with catalytic residues) .

Q. What methodologies are used to analyze conformational dynamics of the pyrrolidine ring in different environments?

Q. How can Design of Experiments (DoE) principles be applied to optimize reaction conditions in pyrrolidine derivative synthesis?

Methodological Answer: A Central Composite Face (CCF) design in software like MODDE evaluates factors such as residence time, temperature, and pyrrolidine equivalents. Interaction and quadratic terms identify optimal conditions (e.g., 180°C, 12.2 mmol pyrrolidine) for maximizing yield of ortho-substituted products. Response surface models validate parameter space robustness .

Q. What strategies resolve contradictions in structural assignments of pyrrolidine derivatives during synthesis?

Methodological Answer: Misassignments (e.g., benzoylated pyrrolidine vs. cyclic ethers) are resolved by:

  • Alternative synthesis routes : Confirm identity via comparison with authentic standards (e.g., benzoylation of pyrrolidine) .
  • Cross-validation : Correlate NMR (1H/13C), MS, and X-ray data with literature (e.g., PubChem/DSSTox entries) .

Q. How do researchers address challenges in isolating and identifying pyrrolidine alkaloids from complex mixtures?

Methodological Answer:

  • UPLC/Q-TOF-MS with Fast-DDA : Combines high-resolution separation with data-directed acquisition to prioritize high-intensity ions (e.g., m/z 247.164) .
  • Characteristic fragmentation networks : Identify isomers via diagnostic ions (e.g., pyrrolidine ring cleavage at C2-C3) .
  • Crystallographic validation : Resolve ambiguous stereochemistry in monoclinic crystals .

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